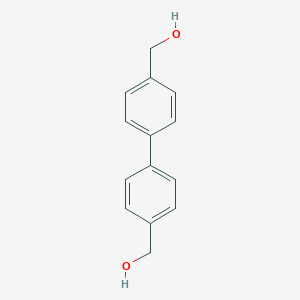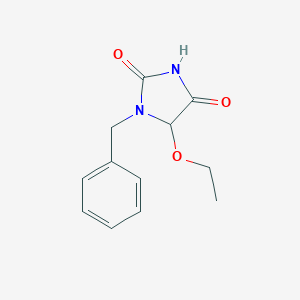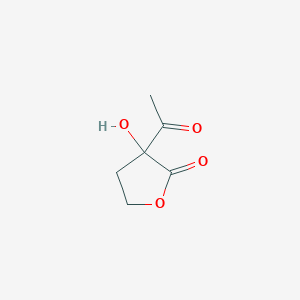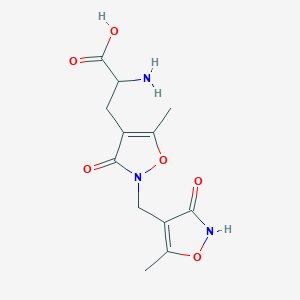
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid, commonly known as AMPA, is a synthetic compound that acts as a non-selective agonist of the glutamate receptor. It is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors.
Mécanisme D'action
AMPA acts as a non-selective agonist of the glutamate receptor. It binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a series of events that ultimately result in the depolarization of the cell membrane and the generation of an action potential. This mechanism of action is responsible for the excitatory effects of AMPA on neurons.
Effets Biochimiques Et Physiologiques
The activation of AMPA receptors by AMPA leads to the depolarization of the cell membrane and the generation of an action potential. This depolarization of the cell membrane leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the physiological effects of AMPA. The biochemical effects of AMPA include the modulation of the activity of various enzymes and the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
AMPA is an important research tool in neuroscience and has several advantages and limitations for lab experiments. The advantages of using AMPA in lab experiments include its high potency, specificity, and availability. The limitations of using AMPA in lab experiments include its non-specificity, potential toxicity, and the need for caution in experimental design and interpretation.
Orientations Futures
There are several future directions for the use of AMPA in scientific research. One future direction is the development of more selective agonists and antagonists of the glutamate receptor. Another future direction is the investigation of the role of AMPA in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, the use of AMPA in combination with other research tools, such as optogenetics and electrophysiology, may provide new insights into the function of glutamate receptors in the brain.
Méthodes De Synthèse
AMPA can be synthesized by a multistep process involving the reaction of various reagents. The synthesis of AMPA involves the reaction of 3-hydroxy-5-methylisoxazole with 2-amino-3-methylbutyric acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA), to form the desired product. The final product is purified by column chromatography to obtain pure AMPA.
Applications De Recherche Scientifique
AMPA is an important research tool in neuroscience and has been widely used in scientific research to explore the mechanism of action of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic transmission, learning, and memory. AMPA is also used to investigate the involvement of glutamate receptors in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
131417-67-9 |
|---|---|
Nom du produit |
alpha-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)methyl-5-methyl-3-oxo-4-isoxazoline-4-propionic acid |
Formule moléculaire |
C12H15N3O6 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-amino-3-[5-methyl-2-[(5-methyl-3-oxo-1,2-oxazol-4-yl)methyl]-3-oxo-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H15N3O6/c1-5-8(10(16)14-20-5)4-15-11(17)7(6(2)21-15)3-9(13)12(18)19/h9H,3-4,13H2,1-2H3,(H,14,16)(H,18,19) |
Clé InChI |
JVQZIHGOCREKGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
SMILES canonique |
CC1=C(C(=O)N(O1)CC2=C(ONC2=O)C)CC(C(=O)O)N |
Autres numéros CAS |
131417-67-9 |
Synonymes |
2-amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid 2-AMNH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)

![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
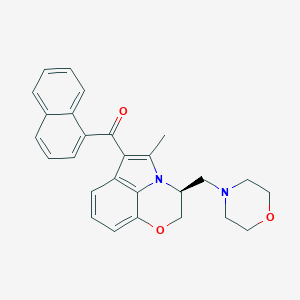
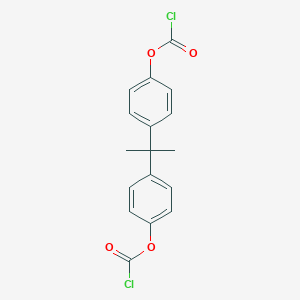
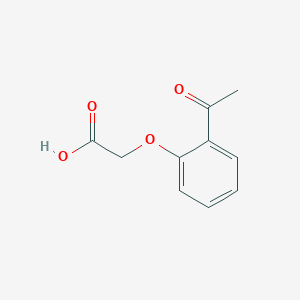
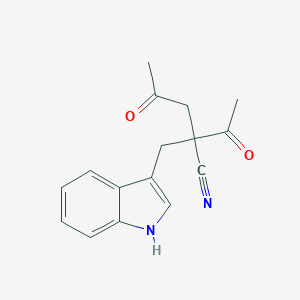

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
